(S)-Atenolol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Atenolol-d7 is a deuterated form of (S)-Atenolol, a selective beta-1 adrenergic receptor antagonist. Deuterium is a stable isotope of hydrogen, and its incorporation into (S)-Atenolol results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of atenolol, as the presence of deuterium can provide more detailed insights through techniques such as mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Atenolol-d7 involves the incorporation of deuterium into the atenolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the selective incorporation of deuterium at the desired positions in the atenolol molecule.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Atenolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Atenolol-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: To study reaction mechanisms and isotope effects.
Biology: To investigate the metabolic pathways and pharmacokinetics of atenolol.
Medicine: As a tracer in pharmacological studies to understand drug distribution and elimination.
Industry: In the development of new beta-blockers and related compounds.
Mécanisme D'action
(S)-Atenolol-d7 exerts its effects by selectively binding to beta-1 adrenergic receptors, which are primarily located in the heart. This binding inhibits the action of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate and blood pressure. The deuterium atoms in this compound do not significantly alter the mechanism of action but provide a means to track the compound in biological systems using mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Atenolol: The non-deuterated form of the compound.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Uniqueness
(S)-Atenolol-d7 is unique due to the presence of deuterium, which allows for more detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
Activité Biologique
(S)-Atenolol-d7 is a deuterated form of atenolol, a selective beta-1 adrenergic receptor blocker used primarily in the treatment of hypertension and other cardiovascular conditions. The deuteration of atenolol allows for enhanced tracking and analysis in pharmacokinetic studies, particularly in understanding the drug's metabolism and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and applications in research.
Overview of Atenolol
Atenolol is a widely prescribed beta-blocker that selectively inhibits the beta-1 adrenergic receptors located primarily in the heart. By blocking these receptors, atenolol decreases heart rate, myocardial contractility, and cardiac output, leading to reduced blood pressure and decreased oxygen demand by the heart muscle. The introduction of this compound as a deuterated compound facilitates more precise studies on its biological behavior due to its distinct mass characteristics.
The primary mechanism by which this compound exerts its effects is through competitive antagonism at beta-1 adrenergic receptors. This action leads to:
- Decreased Heart Rate : Reduces the frequency of heart contractions.
- Lowered Blood Pressure : Decreases peripheral vascular resistance.
- Reduced Myocardial Oxygen Demand : Beneficial for patients with ischemic heart disease.
Pharmacokinetics
The pharmacokinetics of this compound can be studied using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS). The unique mass fragments of deuterated compounds allow researchers to differentiate between atenolol and its metabolites effectively.
Parameter | Value |
---|---|
Molecular Weight | 173.24 g/mol |
Half-life | 6-9 hours |
Bioavailability | ~50% |
Volume of Distribution | 3-5 L/kg |
Metabolism
This compound is metabolized primarily in the liver through phase I reactions involving cytochrome P450 enzymes, although it is known for having low hepatic metabolism compared to other beta-blockers. Its metabolites are generally inactive but can be analyzed to understand the drug's overall pharmacological profile.
Key Metabolites
- Alpha-hydroxy atenolol : A minor metabolite that may exhibit some pharmacological activity.
- N-acetylated derivatives : These metabolites are also formed but are less studied in terms of biological impact.
Case Studies
- Cardiovascular Effects : A study on chicken embryos showed that atenolol impacts cardiac and renal development at embryonic day 18. The findings indicated that atenolol could affect organogenesis through its action on adrenergic receptors .
- Toxicological Evaluations : In a review of pilot fatalities involving beta-blockers, this compound was used to differentiate between similar compounds like metoprolol. The study highlighted the importance of accurate identification in toxicology reports .
Research Findings
Recent studies have utilized this compound as a tracer in pharmacokinetic studies to understand better how atenolol interacts with biological systems:
- Absorption Studies : Research indicates that variations in gastric pH can significantly affect the absorption rates of atenolol and its derivatives .
- Drug Interaction Studies : Investigations into drug-drug interactions have shown that atenolol can influence the pharmacokinetics of other medications metabolized by CYP enzymes, emphasizing the need for careful monitoring in clinical settings .
Propriétés
IUPAC Name |
2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-FAPHKGRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.